N-(benzo[d]thiazol-2-yl)-2,5-dichloro-N-(3-(dimethylamino)propyl)thiophene-3-carboxamide hydrochloride
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a benzothiazole ring, a thiophene ring, and a carboxamide group. The presence of these groups suggests that it could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzothiazole and thiophene rings, the introduction of the dichloro and dimethylamino groups, and the coupling of these components to form the final product .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) could be used to analyze its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The benzothiazole and thiophene rings might undergo electrophilic substitution reactions, while the carboxamide group could participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the dichloro and dimethylamino groups might increase its polarity and solubility in water .Scientific Research Applications
- Hydrazonylsulfones, including our compound, have been studied as optical materials. Researchers investigate their absorption and emission properties, which can be useful for designing sensors, imaging agents, and optoelectronic devices. The compound’s electronic structure and photophysical behavior are critical in this context .
- The compound’s structural features make it interesting for biological studies. Researchers explore its interactions with biomolecules, such as proteins and nucleic acids. It may exhibit antimicrobial, antiviral, or anticancer properties. Investigating its binding affinity to specific targets is essential for drug discovery .
- The compound’s unique structure suggests potential applications in medicinal chemistry. Researchers study its pharmacokinetics, metabolism, and toxicity. It could serve as a scaffold for designing novel drugs targeting specific diseases or pathways .
- QSAR methodology correlates physicochemical properties with biological activity. Researchers use multivariable regression to establish relationships. Investigating how substituents affect the compound’s activity provides insights for drug design .
- The compound’s inhibitory effects on the RAF-MEK signaling cascade are noteworthy. It may interfere with cancer cell proliferation and survival. Molecular docking studies reveal key interactions within the active site of relevant kinases .
- The compound’s crystal structure is influenced by supramolecular interactions. Researchers explore hydrogen bonding patterns, π-π stacking, and other intermolecular forces. Understanding crystal packing aids in designing functional materials .
Optical Materials
Biological Potential
Medicinal Chemistry
Quantitative Structure-Activity Relationship (QSAR) Modeling
RAF-MEK Signaling Cascade Inhibition
Supramolecular Chemistry and Crystal Engineering
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2,5-dichloro-N-[3-(dimethylamino)propyl]thiophene-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3OS2.ClH/c1-21(2)8-5-9-22(16(23)11-10-14(18)25-15(11)19)17-20-12-6-3-4-7-13(12)24-17;/h3-4,6-7,10H,5,8-9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDYJSVAIJVQAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)C3=C(SC(=C3)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl3N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-2,5-dichloro-N-(3-(dimethylamino)propyl)thiophene-3-carboxamide hydrochloride |
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